molecular formula C7H6ClI B1586780 2-Chloro-4-iodotoluene CAS No. 83846-48-4

2-Chloro-4-iodotoluene

Cat. No.: B1586780
CAS No.: 83846-48-4
M. Wt: 252.48 g/mol
InChI Key: PJYASWQMTNNSSL-UHFFFAOYSA-N
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Description

2-Chloro-4-iodotoluene: is an organic compound with the molecular formula C7H6ClI and a molecular weight of 252.480 g/mol . It is a derivative of toluene, where the hydrogen atoms at the second and fourth positions of the benzene ring are substituted with chlorine and iodine atoms, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-Chloro-4-iodotoluene involves the iodination of 2-chlorotoluene . This can be achieved using iodine and an oxidizing agent such as potassium iodate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 65°C .

Industrial Production Methods:

In industrial settings, the production of this compound may involve Suzuki-Miyaura coupling reactions . This method utilizes palladium catalysts and boron reagents to facilitate the coupling of aryl halides with organoboron compounds . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-4-iodotoluene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of toluene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in polar solvents like .

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Catalysts such as in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of substituted toluenes with different functional groups.

    Oxidation: Formation of or derivatives.

    Reduction: Formation of or derivatives.

Scientific Research Applications

2-Chloro-4-iodotoluene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodotoluene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the methyl group is oxidized to form aldehydes or carboxylic acids through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

    2-Chlorotoluene: Similar structure but lacks the iodine atom.

    4-Iodotoluene: Similar structure but lacks the chlorine atom.

    2-Bromo-4-iodotoluene: Similar structure with bromine instead of chlorine.

Uniqueness:

2-Chloro-4-iodotoluene is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This dual substitution allows for a wider range of chemical reactions and applications compared to compounds with only one halogen substituent .

Properties

IUPAC Name

2-chloro-4-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYASWQMTNNSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232740
Record name 2-Chloro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83846-48-4
Record name 2-Chloro-4-iodo-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-iodotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-iodotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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